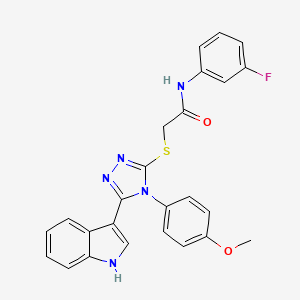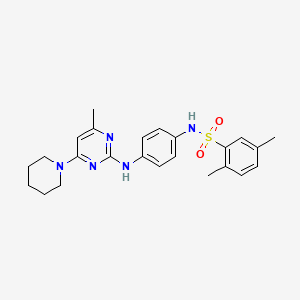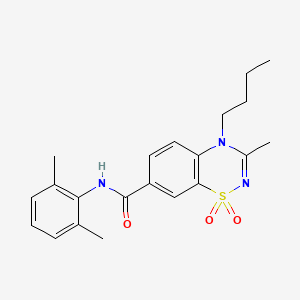![molecular formula C23H21BrN2O3 B11231722 N-[4-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11231722.png)
N-[4-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is a synthetic organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, a bromophenyl group, and a cyclopentaneamido moiety, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine and dry dichloromethane (DCM) to yield the intermediate product . This intermediate is then further reacted with cyclopentanecarboxylic acid chloride under similar conditions to form the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DCM or acetonitrile.
Coupling Reactions: Palladium catalysts, such as triphenylphosphine palladium, and bases like potassium phosphate (K3PO4) are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the furan ring with other aromatic systems.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules through coupling reactions.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with bacterial cell membranes and enzymes. The compound’s structure allows it to bind to specific sites on bacterial enzymes, inhibiting their function and leading to bacterial cell death . Molecular docking studies have shown that the compound can form stable interactions with the active sites of these enzymes, further validating its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)furan-2-carboxamide: Shares the furan and bromophenyl groups but lacks the cyclopentaneamido moiety.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a furan ring and has shown antimicrobial and antiproliferative activities.
Uniqueness
N-{4-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is unique due to the presence of the cyclopentaneamido group, which may contribute to its enhanced stability and specific biological activities compared to similar compounds .
Properties
Molecular Formula |
C23H21BrN2O3 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-[4-[[1-(4-bromophenyl)cyclopentanecarbonyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H21BrN2O3/c24-17-7-5-16(6-8-17)23(13-1-2-14-23)22(28)26-19-11-9-18(10-12-19)25-21(27)20-4-3-15-29-20/h3-12,15H,1-2,13-14H2,(H,25,27)(H,26,28) |
InChI Key |
BBCUWFLWPIBUEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11231642.png)
![6-methyl-4-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231648.png)


![6-Allyl-N-(1-naphthyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231664.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231680.png)
![N-(2,4-Difluorophenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11231686.png)
![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231697.png)
![Ethyl 7-cyclopropyl-3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11231698.png)
![6,7-dimethyl-N-[4-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231701.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B11231708.png)
![N-(4-bromophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11231714.png)
![N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11231718.png)

